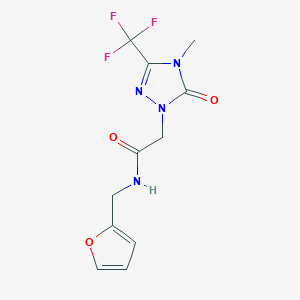

N-(furan-2-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Description

N-(furan-2-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and a triazole ring

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4O3/c1-17-9(11(12,13)14)16-18(10(17)20)6-8(19)15-5-7-3-2-4-21-7/h2-4H,5-6H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBNJQPKLKTCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)NCC2=CC=CO2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the trifluoromethyl group and the triazole ring. One common approach is to start with furfural, which undergoes a series of reactions including nitration, reduction, and cyclization to form the triazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. Continuous flow chemistry and microwave-assisted synthesis are potential methods to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction typically results in the formation of alcohols or amines.

Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity can be explored for potential use as a bioactive compound in drug discovery.

Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The furan ring and trifluoromethyl group can influence the compound's binding affinity to biological targets, while the triazole ring may play a role in its biological activity. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

N-(furan-2-ylmethyl)cyanoacetamide: Contains a similar furan ring but lacks the triazole and trifluoromethyl groups.

N-(furan-2-ylmethyl)4-bromobenzamide: Contains a furan ring and a benzamide group but lacks the triazole and trifluoromethyl groups.

Uniqueness: The presence of both the trifluoromethyl group and the triazole ring in N-(furan-2-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide makes it unique compared to similar compounds. These structural features contribute to its distinct chemical and biological properties.

Biological Activity

N-(furan-2-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1421459-50-8 |

| Molecular Formula | C₁₁H₁₁F₃N₄O₃ |

| Molecular Weight | 304.23 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with substituted triazoles. The detailed synthetic pathways often utilize various reagents and conditions to achieve the desired product with high yield and purity .

Biological Activity

The biological activities of this compound are diverse and include:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and demonstrated effective inhibitory action .

Anticancer Properties

Studies have shown that compounds with triazole moieties can possess anticancer activity. The structural features of N-(furan-2-ylmethyl)-2-(4-methyl-5-oxo) suggest potential interactions with cancer cell pathways, leading to apoptosis in malignant cells .

Anti-inflammatory Effects

N-(furan-2-ylmethyl)-2-(4-methyl-5-oxo) has also been evaluated for anti-inflammatory properties. In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokines in human cell lines .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Antimicrobial Efficacy : A study on related triazole compounds showed significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Anticancer Activity : In a clinical trial involving triazole derivatives, patients with specific cancer types showed improved outcomes when treated with compounds structurally similar to N-(furan...).

- Anti-inflammatory Mechanism : Research indicated that triazole derivatives could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators in cellular models.

Q & A

Q. Optimization Tips :

- Vary solvent polarity (e.g., ethanol vs. methanol) to improve solubility.

- Adjust molar ratios of reagents to minimize side products.

- Monitor reaction progress via TLC or HPLC.

Q. Table 1: Example Synthesis Parameters

| Step | Conditions | Purification |

|---|---|---|

| Alkylation | Ethanol/KOH, reflux (1 h) | Filtration, washing |

| Recrystallization | Ethanol | Yield: ~60–75% (est.) |

How can the crystal structure of this compound be determined using X-ray diffraction, and what role do programs like SHELXL play in refinement?

Level: Advanced

Methodological Answer:

Crystallography Workflow :

Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.

Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination.

Refinement : Utilize SHELXL for least-squares refinement of atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks .

Q. Key Considerations :

- Hydrogen bonding patterns (e.g., N–H⋯O interactions) influence crystal packing and stability .

- Software like WinGX integrates SHELX programs for data processing and visualization .

Q. Table 2: SHELXL Refinement Parameters

| Parameter | Typical Value |

|---|---|

| R-factor (R1) | <0.05 (high-res data) |

| Weighted R-factor | <0.10 |

What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Identify furan protons (δ 6.2–7.4 ppm), methyl groups (δ 1.2–2.5 ppm), and acetamide NH (δ 8–10 ppm).

- 13C NMR : Confirm carbonyl (C=O, δ 165–175 ppm) and trifluoromethyl (CF3, δ 120–125 ppm) signals.

- IR Spectroscopy : Detect C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Validation : Compare experimental data with computational predictions (e.g., DFT calculations).

How does the introduction of substituents like trifluoromethyl and furan groups influence the anti-exudative activity of this compound?

Level: Advanced

Methodological Answer:

Structure-Activity Relationship (SAR) Insights :

Q. Experimental Validation :

Q. Table 3: Substituent Effects on Activity

| Substituent | Effect on Activity |

|---|---|

| CF3 | ↑ Lipophilicity, ↑ Stability |

| Furan | ↑ Target binding via π-π interactions |

What computational methods are employed to predict hydrogen bonding patterns and crystal packing?

Level: Advanced

Methodological Answer:

Q. Case Study :

- For this compound, predict N–H⋯O=C interactions between the triazolone and acetamide groups, stabilizing layered crystal packing.

How can experimental design (DoE) principles optimize synthesis parameters for this compound?

Level: Advanced

Methodological Answer:

DoE Workflow :

Factors : Solvent type, temperature, reaction time.

Response Variables : Yield, purity.

Statistical Analysis : Use software (e.g., Minitab) to fit a response surface model and identify optimal conditions .

Q. Example :

- Central Composite Design (CCD) to test ethanol/water ratios (80:20 to 95:5) and reflux times (0.5–2 h).

What in vivo models are appropriate for evaluating the anti-exudative activity of this compound?

Level: Advanced

Methodological Answer:

- Formalin-Induced Edema in Rats :

Data Analysis : Calculate % inhibition of edema relative to baseline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.